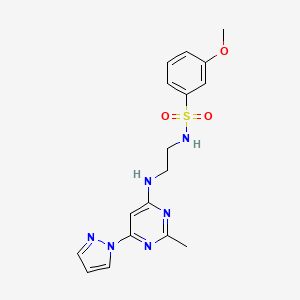![molecular formula C7H5NO2 B2530738 Furo[3,4-c]pyridin-3(1H)-one CAS No. 5657-52-3](/img/structure/B2530738.png)
Furo[3,4-c]pyridin-3(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Furo[3,4-c]pyridin-3(1H)-one” is a chemical compound that belongs to the class of organic compounds known as furopyridines . Furopyridines are compounds containing a furopyridine ring, which is a six-membered aromatic ring made up of one oxygen atom, one nitrogen atom, and four carbon atoms .
Synthesis Analysis
The synthesis of “Furo[3,4-c]pyridin-3(1H)-one” and its derivatives often involves amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine . Acid hydrolysis of these derivatives leads to heterocyclization, resulting in the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Furo[3,4-c]pyridin-3(1H)-one and its derivatives, such as Furo[3,2-c]pyridines, are explored for their potential in disease treatment, including cancers and conditions involving epithelial-mesenchymal transition (EMT), mediated by protein kinase activity like RON and/or MET (Li et al., 1974).
- Investigations into the synthesis of 4-N-substituted 1H-Furo[3,4-c]pyridin-3-ones reveal possibilities for creating 4-arylamino-1H-furo[3,4-c]-pyridines, showcasing the adaptability of this compound in various chemical syntheses (Арустамова & Пивень, 2013).
- Novel Furo-pyridine derivatives have been synthesized through Sonogashira reactions of functionalized pyridines, demonstrating the versatility of Furo[3,4-c]pyridin-3(1H)-one in forming various furo-pyridine types, some of which are fluorescent with strong Stokes shifts (Lechel et al., 2008).
Pharmacological Potential
- Furo[3,4-c]pyridin-3(1H)-one derivatives, such as Pyridofuropyrrolo[1,2-a]pyrimidines and Pyridofuropyrimido[1,2-a]azepines, have shown promising anticonvulsive and psychotropic properties. Some derivatives have exhibited better anticonvulsant activity than commercial drugs like ethosuximide (Sirakanyan et al., 2016).
- The synthesis of 2-substituted furo[3,2-b]pyridines and their evaluation as potential cytotoxic agents against cancer cell lines in vitro highlight their potential in anticancer therapies (Laxmi et al., 2020).
Material Science and Electronic Applications
- The chemical structure of Furo[3,4-c]pyridin-3(1H)-one has been utilized in molecular design for low-band-gap copolymers, indicating its potential in conducting materials and electronics. The study of these polymers suggests their utility in n-doping conductive materials (Ou et al., 2011).
- Highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine derivatives have been developed as core structures for triplet host materials in high efficiency green phosphorescent organic light-emitting diodes, showcasing the application of Furo[3,4-c]pyridin-3(1H)-one in advanced lighting technologies (Lee & Lee, 2013).
Safety and Hazards
Zukünftige Richtungen
“Furo[3,4-c]pyridin-3(1H)-one” and its derivatives have potential applications in various fields. For instance, a Furo[3,2-c]pyridine-based photosensitizer named LIQ-TF has been used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria . Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, showing potential for cancer therapy .
Eigenschaften
IUPAC Name |
1H-furo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUIZSWZXQFEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,4-c]pyridin-3(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530660.png)
![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)



methyl}quinolin-8-ol](/img/structure/B2530666.png)

![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)
![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)
![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)
